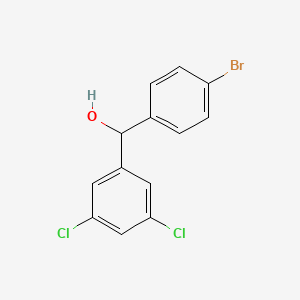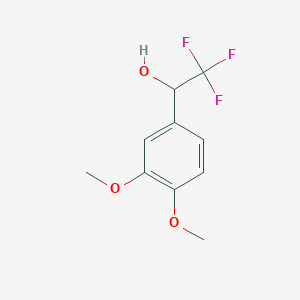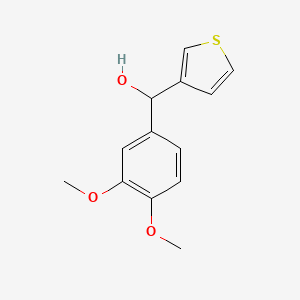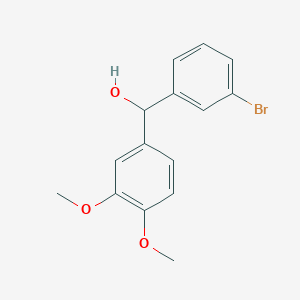
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO3 It is characterized by the presence of a bromine atom attached to a phenyl ring and two methoxy groups attached to another phenyl ring, both connected through a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3,4-dimethoxybenzaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol.
Coupling Reaction: The intermediate product is then coupled with 3-bromobenzaldehyde under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-bromo-4,5-dimethoxybenzophenone.
Reduction: Formation of 3-bromo-4,5-dimethoxyphenylmethane.
Substitution: Formation of 3-methoxy-4,5-dimethoxyphenylmethanol.
科学研究应用
Chemistry
In chemistry, (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of brominated and methoxylated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.
作用机制
The mechanism by which (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins. These interactions can modulate biological pathways and result in specific physiological responses.
相似化合物的比较
Similar Compounds
(3-Bromophenyl)(4-methoxyphenyl)methanol: Similar structure but with one less methoxy group.
(3-Chlorophenyl)(3,4-dimethoxyphenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-Bromophenyl)(3,4-dihydroxyphenyl)methanol: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is unique due to the combination of bromine and two methoxy groups, which can significantly influence its chemical reactivity and biological activity. This distinct combination of functional groups sets it apart from other similar compounds and provides unique opportunities for research and application.
属性
IUPAC Name |
(3-bromophenyl)-(3,4-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCKUIMUXMCYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-2-ylmethylcyclopropylamine](/img/structure/B7871748.png)
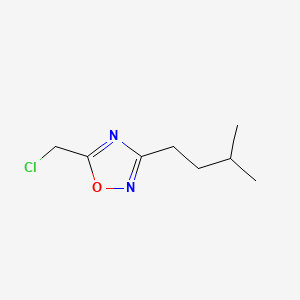
![N-[(3,5-dichlorophenyl)methylidene]hydroxylamine](/img/structure/B7871758.png)
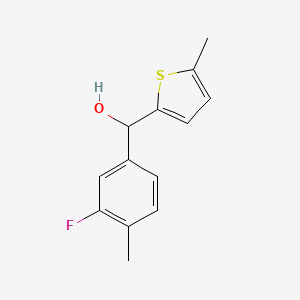
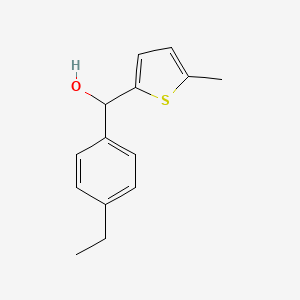
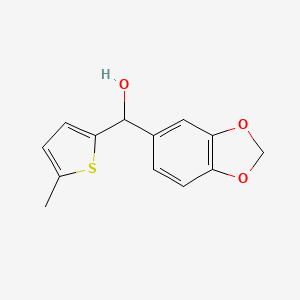
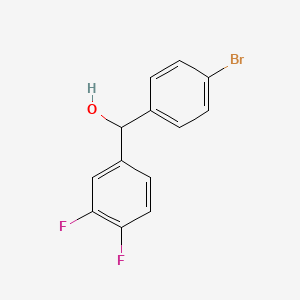
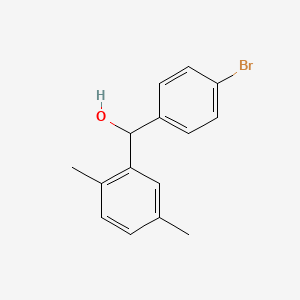
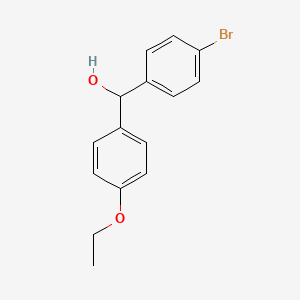
![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)
